molecular formula C17H19NO4 B5738541 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide

3,4,5-trimethoxy-N-(4-methylphenyl)benzamide

Cat. No.: B5738541
M. Wt: 301.34 g/mol
InChI Key: FOSMSDKBJFCTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Benzamide (B126) Derivatives in Contemporary Chemical Biology Research

Benzamide derivatives represent a versatile class of compounds with a wide spectrum of pharmacological activities. wits.ac.za The benzamide structure, characterized by a benzene (B151609) ring attached to an amide group, serves as a privileged scaffold in drug discovery. wits.ac.za This is evidenced by the numerous benzamide-containing drugs approved for clinical use, treating a variety of conditions. Their therapeutic applications span from antipsychotics and antiemetics to analgesics and anti-cancer agents. wits.ac.za

In contemporary chemical biology, researchers continue to explore the vast chemical space of benzamide derivatives. The ease of their synthesis and the ability to readily modify their structure allows for the creation of large libraries of compounds for screening against various biological targets. nih.gov Current research often focuses on designing novel benzamides as inhibitors of enzymes such as histone deacetylases (HDACs) for cancer therapy, or as modulators of G-protein coupled receptors. researchgate.net The amide linkage in benzamides is relatively stable and can participate in hydrogen bonding, a crucial interaction for binding to biological macromolecules. nih.gov

Historical Perspectives on the Study of 3,4,5-Trimethoxybenzoyl Derivatives

The 3,4,5-trimethoxybenzoyl moiety is a key structural feature derived from 3,4,5-trimethoxybenzoic acid, which is itself related to gallic acid, a natural product found in many plants. Historically, interest in this structural unit can be traced back to the study of natural alkaloids like mescaline, which features a 3,4,5-trimethoxyphenethylamine skeleton and is known for its psychoactive properties.

Early synthetic efforts involving the 3,4,5-trimethoxybenzoyl group were often aimed at creating analogues of natural products or exploring the effects of the trimethoxy substitution pattern on biological activity. The condensation of 3,4,5-trimethoxybenzoyl chloride with various amines to form amides has been a common synthetic strategy. mdpi.com Over time, the consistent appearance of this moiety in compounds with significant biological effects has solidified its importance in medicinal chemistry.

Significance of the Trimethoxyphenyl Moiety in Pharmacologically Active Compounds

The trimethoxyphenyl moiety, particularly the 3,4,5-substitution pattern, is a well-established pharmacophore, most notably for its role in anticancer agents that target tubulin. Combretastatin A-4, a natural product with a trimethoxyphenyl group, is a potent inhibitor of tubulin polymerization, leading to vascular disruption in tumors. This has inspired the synthesis of numerous analogues in which the trimethoxyphenyl group is considered a key element for activity.

Rationale for Academic Investigation of 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide

The academic investigation of this compound is predicated on the principle of molecular hybridization, combining two recognized pharmacophores to explore novel biological activities. The rationale stems from the potential for synergistic or unique effects arising from the combination of the benzamide scaffold and the trimethoxyphenyl group.

While both benzamide and trimethoxyphenyl derivatives have been extensively studied individually, the specific combination found in this compound represents a less explored area of chemical space. A key research gap is the systematic evaluation of how substituents on the N-phenyl ring of the benzamide modulate the biological activity conferred by the 3,4,5-trimethoxyphenyl moiety. The addition of a methyl group at the 4-position of the N-phenyl ring, as in the case of the title compound, allows for a nuanced exploration of structure-activity relationships. This creates an opportunity to develop compounds with potentially improved potency, selectivity, or pharmacokinetic properties compared to existing analogues.

The primary research objective for investigating this compound is to synthesize and characterize the compound and to evaluate its potential as a biologically active agent. A central hypothesis is that the presence of the 3,4,5-trimethoxyphenyl group will impart cytotoxic or other pharmacological activities, and that the N-(4-methylphenyl) portion of the molecule will influence these activities. For instance, a working hypothesis could be that the compound will exhibit anticancer properties, possibly through the induction of apoptosis, a mechanism of programmed cell death often targeted by cancer chemotherapeutics. The research would then aim to test this hypothesis through in vitro cellular assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-5-7-13(8-6-11)18-17(19)12-9-14(20-2)16(22-4)15(10-12)21-3/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSMSDKBJFCTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3,4,5 Trimethoxy N 4 Methylphenyl Benzamide and Its Analogues

Strategies for the De Novo Synthesis of 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide

The de novo synthesis of this compound is typically achieved through the formation of an amide bond between 3,4,5-trimethoxybenzoic acid and 4-methylaniline (p-toluidine). This can be accomplished via several multi-step protocols that involve the preparation of key intermediates.

Multi-Step Synthetic Protocols

A common and straightforward multi-step synthesis involves the initial conversion of 3,4,5-trimethoxybenzoic acid into a more reactive species, such as an acyl chloride, followed by its reaction with p-toluidine. An alternative approach is the direct coupling of the carboxylic acid and the amine using a coupling agent.

A representative multi-step synthetic protocol is as follows:

Preparation of 3,4,5-trimethoxybenzoyl chloride : 3,4,5-trimethoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield the corresponding acyl chloride.

Amide bond formation : The freshly prepared 3,4,5-trimethoxybenzoyl chloride is then reacted with p-toluidine in the presence of a base to neutralize the hydrochloric acid byproduct, yielding the final product, this compound.

Preparation of Key Intermediate Precursors

The successful synthesis of the target compound relies on the efficient preparation of its key precursors: 3,4,5-trimethoxybenzoic acid or its derivatives and p-toluidine.

3,4,5-Trimethoxybenzoyl chloride : This is a crucial intermediate that can be synthesized from 3,4,5-trimethoxybenzoic acid using various chlorinating agents. For instance, reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride in a solvent like chloroform and heating the mixture to reflux for several hours can produce the desired acyl chloride in quantitative yield after removal of the solvent and excess reagent. chemicalbook.com Another method involves the use of phosgene in xylene with a catalyst like dimethyl-dodecyl-phosphine oxide, which results in a high yield of the product. prepchem.com A third approach utilizes bis(trichloromethyl)carbonate in the presence of an organic amine catalyst. google.com

p-Toluidine : This precursor can be synthesized from benzene (B151609) through a sequence of reactions. The first step is the Friedel-Crafts alkylation of benzene with a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride to produce toluene. quora.com Toluene is then nitrated to form p-nitrotoluene, which is subsequently reduced using a reducing agent like tin and hydrochloric acid to yield p-toluidine. quora.com

Optimization of Amide Bond Formation Reactions

When using the acid chloride method , the reaction is often carried out at low temperatures to control its exothermicity and in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced. The choice of solvent is also important, with inert aprotic solvents like dichloromethane or diethyl ether being commonly used.

For the direct coupling method , a variety of coupling agents can be employed. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are frequently used in combination with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. The reaction conditions, including the solvent, temperature, and reaction time, need to be optimized for each specific substrate combination to maximize the yield and purity of the final product.

Design and Synthesis of Novel Analogues and Derivatives

The design and synthesis of novel analogues of this compound are driven by the search for compounds with enhanced or novel properties. This often involves modifications to the N-(4-methylphenyl) moiety or the introduction of heterocyclic structures.

Modifications on the N-(4-methylphenyl) Moiety

Systematic modifications of the N-(4-methylphenyl) ring can be explored to understand structure-activity relationships. This can involve the introduction of different substituents at various positions on the phenyl ring or the replacement of the phenyl ring with other aryl or alkyl groups.

For example, analogues can be synthesized by reacting 3,4,5-trimethoxybenzoyl chloride with a variety of substituted anilines. An instance of this is the synthesis of 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide. nih.gov

Amine PrecursorResulting Analogue
p-toluidineThis compound
2-methoxyaniline3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide

Exploration of Heterocyclic Substitutions

Replacing or augmenting the core benzamide (B126) structure with heterocyclic rings is another strategy to generate novel analogues. These heterocyclic moieties can act as bioisosteres of the amide bond or introduce new interaction points with biological targets.

One approach involves the synthesis of combretastatin analogues where the two phenyl rings are linked by heterocyclic systems. For instance, starting from 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one, a variety of heterocyclic analogues, including imidazolone and triazinone-linked compounds, can be synthesized through reactions with ammonia or hydrazine derivatives. nih.gov

Another example is the synthesis of 1,3,4-thiadiazole derivatives. (E)-N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamides can be cyclized by gentle heating in ethanol to produce 5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine derivatives. mdpi.com

Starting MaterialReagentResulting Heterocyclic Analogue Core
4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-oneAmmoniaImidazolone
4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-oneHydrazine hydrateN-amino imidazolone
(E)-N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamideHeat in ethanol1,3,4-Thiadiazole

Derivatization via Aromatic and Side-Chain Manipulations

The structural framework of this compound offers multiple sites for chemical modification, including the two aromatic rings and the amide linkage. Derivatization strategies can be broadly categorized into manipulations of the aromatic systems and alterations of the side chains.

Aromatic Ring Modifications:

The trimethoxyphenyl ring is generally activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) groups. However, the positions are sterically hindered, which can influence the regioselectivity of such reactions. Potential modifications could include nitration, halogenation, or Friedel-Crafts reactions, although conditions would need to be carefully controlled to avoid demethylation of the methoxy groups.

Conversely, the N-(4-methylphenyl) ring can also undergo electrophilic substitution. The methyl group is an ortho-, para-director. Given that the para position is occupied by the amide nitrogen, substitution would be directed to the positions ortho to the methyl group.

Side-Chain Manipulations:

Modifications to the side chains can involve alterations to the methyl group on the p-tolyl moiety or changes to the methoxy groups on the benzoyl portion. For instance, the methyl group could potentially be functionalized via free-radical halogenation followed by nucleophilic substitution to introduce a variety of functional groups.

The methoxy groups, while generally stable, can be cleaved under harsh acidic conditions (e.g., using HBr or BBr3) to yield the corresponding hydroxyl groups. These phenolic derivatives can then be further functionalized, for example, through etherification or esterification, to produce a range of new analogues.

A summary of potential derivatization reactions is presented in the table below.

Reaction TypeReagents and ConditionsPotential Product(s)
NitrationHNO3/H2SO4Nitrated aromatic ring derivatives
HalogenationBr2/FeBr3 or Cl2/FeCl3Halogenated aromatic ring derivatives
Methyl Group FunctionalizationNBS, light/heat then Nu-Derivatives with a functionalized benzylic position
DemethylationHBr or BBr3Hydroxylated derivatives
Etherification (of hydroxylated derivatives)Alkyl halide, baseEther derivatives

Stereochemical Considerations in Analogue Synthesis

The parent compound, this compound, is achiral. However, the introduction of chirality can be achieved through various synthetic modifications, leading to analogues with stereocenters. The biological activity of such chiral molecules is often dependent on their stereochemistry.

Stereocenters can be introduced in several ways:

Modification of the Side Chains: Functionalization of the methyl group on the p-tolyl ring, for instance by hydroxylation and subsequent oxidation to a ketone followed by asymmetric reduction, could generate a chiral alcohol.

Introduction of Chiral Auxiliaries: Acylation of a chiral amine with 3,4,5-trimethoxybenzoyl chloride would result in a chiral amide. The stereochemical outcome of subsequent reactions could be influenced by the chiral auxiliary.

Asymmetric Catalysis: The use of chiral catalysts in reactions such as asymmetric hydrogenation of an unsaturated analogue could lead to the formation of a single enantiomer.

The synthesis of enantiomerically pure or enriched analogues is crucial for understanding the stereochemical requirements for biological activity and for the development of more potent and selective therapeutic agents.

Advanced Synthetic Techniques and Reaction Kinetics in this compound Synthesis

The synthesis of this compound is typically achieved through the acylation of p-toluidine with 3,4,5-trimethoxybenzoyl chloride. While this is a well-established transformation, modern synthetic methodologies such as flow chemistry offer significant advantages in terms of efficiency, safety, and scalability. Furthermore, a thorough understanding of the reaction kinetics is essential for process optimization.

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, involves the continuous pumping of reagents through a reactor. This technique offers several benefits over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates.

For the synthesis of this compound, a flow chemistry setup would typically involve two separate streams of reagents: one containing p-toluidine and a base (such as triethylamine or pyridine) in a suitable solvent, and the other containing 3,4,5-trimethoxybenzoyl chloride in the same or a miscible solvent. These streams would be mixed in a T-junction and then passed through a heated reactor coil to facilitate the reaction. The product stream would then be collected and purified.

The table below outlines a hypothetical set of parameters for the flow synthesis of the target compound.

ParameterValueRationale
Reactor TypeHeated coil reactorProvides excellent heat transfer and control.
Temperature50-100 °CTo accelerate the reaction rate.
Residence Time1-10 minutesSufficient time for the reaction to go to completion.
SolventDichloromethane or TetrahydrofuranGood solubility for reactants and inert under reaction conditions.
BaseTriethylamineTo neutralize the HCl byproduct.

Kinetic Studies of Acylation Reactions

The acylation of an amine with an acyl chloride, often referred to as the Schotten-Baumann reaction, is a well-studied transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism. The rate of this reaction is dependent on several factors, including the concentration of the reactants, the temperature, and the nature of the solvent.

A kinetic study of the reaction between p-toluidine and 3,4,5-trimethoxybenzoyl chloride would likely reveal a second-order rate law, first order in each reactant:

Rate = k[p-toluidine][3,4,5-trimethoxybenzoyl chloride]

The rate constant, k, would be temperature-dependent, following the Arrhenius equation. By performing the reaction at different temperatures and measuring the initial rates, the activation energy (Ea) for the reaction could be determined.

Understanding the kinetics of this acylation is crucial for optimizing reaction conditions to maximize yield and minimize reaction time, particularly in an industrial setting. For instance, knowledge of the rate constant allows for the calculation of the required residence time in a flow reactor to achieve a desired conversion.

Structure Activity Relationship Sar Studies of 3,4,5 Trimethoxy N 4 Methylphenyl Benzamide Derivatives

Positional and Substituent Effects on Biological Activity

Role of the 3,4,5-Trimethoxy Substitution in Molecular Interactions

The 3,4,5-trimethoxy substitution pattern on the benzoyl ring is a key determinant of the biological activity observed in many derivatives. nih.gov This arrangement of methoxy (B1213986) groups is frequently found in compounds with potent anticancer and tubulin polymerization inhibitory activities. nih.govnih.gov The trimethoxyphenyl moiety can interact with hydrophobic pockets in target proteins, and the methoxy groups, with their hydrogen bond accepting capabilities, can form crucial interactions that contribute to the binding affinity. semanticscholar.org

Studies on related compounds have shown that the presence of the trimethoxy system can confer significant anti-proliferative effects. For instance, derivatives containing a 3,4,5-trimethoxyphenyl group have demonstrated cytotoxic activity against various cancer cell lines. nih.govresearchgate.net The specific orientation of these methoxy groups is also important; they are often observed to be nearly coplanar with the aromatic ring to which they are attached, which can influence their interaction with target sites.

Influence of Methylphenyl Group Modifications on Potency and Selectivity

Modifications to the N-(4-methylphenyl) portion of the molecule can have a profound impact on both the potency and selectivity of the compound. The nature and position of substituents on this aniline (B41778) ring can alter the electronic properties and steric profile of the molecule, thereby influencing its binding to target receptors.

In broader studies of N-arylbenzamides, the substitution pattern on the N-phenyl ring has been shown to be critical for activity. For example, in a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, SAR studies revealed that specific substitutions led to high-affinity compounds with significant anticonvulsant activity. walshmedicalmedia.com Similarly, for other benzamide (B126) derivatives, the presence and location of substituents like methyl or chloro groups on the N-aryl moiety can dramatically affect their biological effects. nih.govresearchgate.net

The table below illustrates hypothetical modifications to the methylphenyl group and their potential impact on biological activity based on general SAR principles for N-arylbenzamides.

R1 (Position)R2 (Position)Expected Impact on Activity
H4-CH₃Baseline activity
H2-CH₃Potential for altered conformation and activity due to steric hindrance
H3-CH₃May lead to different electronic and steric interactions compared to the 4-methyl analog
4-Cl4-CH₃Introduction of an electron-withdrawing group could alter binding affinity
4-OCH₃4-CH₃Addition of a hydrogen bond acceptor may enhance or alter target interactions

Impact of Benzamide Linker Variations

The relative orientation of the benzoyl and aniline rings, dictated by the torsion angles around the amide bond, is a critical factor. researchgate.net In many N-arylbenzamides, the amide fragment adopts an anti conformation. nih.gov Variations in the linker, such as introducing alkyl chains or other functional groups, can alter this conformation and the distance between the two aromatic moieties, which can significantly affect biological activity.

Stereoelectronic and Conformational Analysis in SAR Elucidation

The three-dimensional arrangement of atoms (stereochemistry) and the distribution of electrons (electronic effects) are fundamental to a molecule's biological activity. For 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide derivatives, a thorough stereoelectronic and conformational analysis is essential for understanding their SAR.

The dihedral angle between the two aromatic rings is a key conformational feature. In related N-(4-methylphenyl)benzamide structures, this angle can vary significantly, influencing how the molecule fits into a binding site. nih.gov The central amide group is often tilted with respect to the benzoyl ring, and this tilt can be affected by substituents on either ring. nih.gov For example, in 3-methyl-N-(4-methylphenyl)benzamide, the two aromatic rings have a dihedral angle of 70.06°, and the central amide core is twisted out of the planes of both rings. researchgate.net

The electronic nature of the substituents also plays a critical role. The electron-donating methoxy groups on the benzoyl ring and the methyl group on the aniline ring influence the charge distribution across the molecule, which can affect its interaction with polar residues in a target's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For derivatives of this compound, QSAR models can be developed to predict the biological activity of novel analogs and to gain insights into the key molecular properties driving their effects.

QSAR studies on N-aryl derivatives have successfully been used to model their inhibitory potency against various enzymes. mdpi.com These models often employ a range of molecular descriptors, including topological, electronic, and thermodynamic properties, to quantify the structural features of the molecules. mdpi.com For instance, descriptors such as molecular connectivity indices and Kier's shape index have been used to model the antimicrobial activity of substituted benzamides. nih.gov

The development of a robust QSAR model for this compound derivatives would involve synthesizing a library of analogs with systematic variations in their structure and measuring their biological activity. The resulting data would then be used to generate a predictive model. Such a model could identify the optimal combination of electronic, steric, and hydrophobic properties required for high potency and selectivity, thereby guiding the design of new and more effective compounds. 3D-QSAR models, in particular, can provide valuable information on the influence of molecular properties on biological activity. nih.govresearchgate.net

Molecular Pharmacology and Cellular Mechanisms of Action of 3,4,5 Trimethoxy N 4 Methylphenyl Benzamide

Investigation of Specific Molecular Targets and Binding Interactions

The 3,4,5-trimethoxybenzamide (B1204051) scaffold is a versatile pharmacophore found in a variety of biologically active compounds that interact with multiple molecular targets.

Acetylcholinesterase: The 3,4,5-trimethoxy functional group is a key feature in several compounds designed as acetylcholinesterase (AChE) inhibitors, which are crucial for managing neurodegenerative diseases like Alzheimer's. updatepublishing.comnih.gov Analogues containing this moiety have demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a series of nature-inspired 3,4,5-trimethoxycinnamates were shown to inhibit these enzymes with IC50 values in the micromolar range. mdpi.com The most potent among them, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, displayed an IC50 of 46.18 µM for AChE and 32.46 µM for BChE. mdpi.com Mechanistic studies revealed a mixed type of inhibition for these compounds. mdpi.com

CompoundAChE IC50 (µM)BChE IC50 (µM)
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate46.1832.46
2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoateData Not AvailableData Not Available

Caspases: Caspases are a family of proteases that play an essential role in programmed cell death (apoptosis). nih.govnih.gov The activation of executioner caspases, such as caspase-3, is a critical step in the apoptotic pathway. nih.gov Several compounds containing the 3,4,5-trimethoxyphenyl moiety have been shown to induce apoptosis through caspase activation. For example, a 5,6,7-trimethoxyflavan derivative, developed through scaffold hopping of a related trimethoxyaniline, was found to increase cleaved PARP, caspase-3, and caspase-7, thereby inducing apoptosis in cancer cells. nih.gov Similarly, studies on other trimethoxyphenyl analogues confirm their ability to trigger apoptosis by activating the caspase cascade. nih.gov The process often involves the release of cytochrome c from mitochondria, which then activates caspase-9, a key initiator caspase that subsequently activates the executioner caspase-3. nih.gov The inhibition of apoptosis by a pan-caspase inhibitor can confirm the caspase-dependent nature of the cell death induced by these compounds. researchgate.net

Kinases: Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Novel pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl group have been evaluated for their cytotoxic activity. nih.gov Kinase profiling of the most active compounds revealed that they inhibit multiple oncogenic kinases, suggesting that the 3,4,5-trimethoxybenzamide scaffold may serve as a basis for the development of multi-targeted kinase inhibitors. nih.gov Additionally, some benzoxazole (B165842) derivatives with a 3,4,5-trimethoxybenzyl moiety have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme with kinase-like functions that is often upregulated in inflammatory diseases and cancer. nih.gov The most active of these compounds exhibited IC50 values in the sub-micromolar range (0.14-0.69 µM). nih.gov

The benzamide (B126) scaffold is present in numerous ligands that modulate the function of various receptors. Ligand-binding assays are fundamental in determining the affinity and selectivity of these compounds for their respective targets. nih.govsigmaaldrich.com

Studies on conformationally flexible benzamide analogues have identified potent and selective ligands for the sigma-2 (σ2) receptor. nih.gov Certain triazole-substituted benzamide analogues demonstrated very high affinity for the σ2 receptor, with Ki values in the low nanomolar range (1.5 - 5.5 nM) and exceptional selectivity over the σ1 receptor. nih.gov This highlights the potential for derivatives of 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide to be developed as selective receptor modulators.

Compound AnalogueTarget ReceptorBinding Affinity (Ki)Selectivity (σ1/σ2)
o-methoxy phenyl triazole carboxamideSigma-2 (σ2)1.5 nM8744-fold
m-methoxy phenyl triazole carboxamideSigma-2 (σ2)3.0 nM6731-fold
p-methoxy phenyl triazole carboxamideSigma-2 (σ2)5.5 nM7119-fold

Currently, there is no specific information available from the provided search results regarding allosteric modulation studies for this compound or its close analogues.

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by extruding a wide range of chemotherapeutic agents from cells. researchgate.nettg.org.au The interaction of small molecules with P-gp is a critical factor in drug development. tg.org.au Various compounds, including some with benzamide-like structures, have been shown to inhibit P-gp function. nih.govnih.gov For instance, benzophenone (B1666685) sulfonamide derivatives have been identified as potent P-gp inhibitors, with IC50 values in the low nanomolar range, comparable to the known inhibitor Verapamil. nih.gov Molecular docking studies suggest these inhibitors bind within the transmembrane helices of P-gp. nih.gov While direct studies on this compound are lacking, the general ability of related scaffolds to interact with P-gp suggests this is a plausible area for investigation. researchgate.net

Elucidation of Cellular Mechanisms and Pathways

The molecular interactions of compounds containing the 3,4,5-trimethoxybenzamide scaffold translate into distinct effects on cellular functions, primarily through the modulation of signaling pathways.

Compounds incorporating the 3,4,5-trimethoxyphenyl moiety can influence several key signaling pathways, often leading to apoptosis and cell cycle arrest in cancer cells. nih.gov

One of the central mechanisms is the induction of apoptosis. This is frequently mediated by the intrinsic mitochondrial pathway, which involves the activation of caspase-9 and the executioner caspase-3. nih.gov A resveratrol (B1683913) analogue, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, was shown to cause a dose-dependent induction of apoptosis in leukemia cells by inhibiting ribonucleotide reductase, leading to a depletion of deoxynucleoside triphosphate pools necessary for DNA synthesis. nih.gov

Furthermore, derivatives of the 3,4,5-trimethoxy scaffold have been shown to modulate the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis. nih.govresearchgate.net A 5,6,7-trimethoxyflavan derivative was found to activate the Hippo pathway by decreasing the oncogenic co-activator YAP and increasing the tumor suppressor LATS1. researchgate.net This compound also inhibited the PI3K/mTOR pathway, another crucial signaling cascade for cell growth and survival. researchgate.net The modulation of these pathways resulted in cell cycle arrest at the G2/M phase and a significant increase in apoptotic cells. nih.gov

Modulation of Cellular Signaling Cascades

Downstream Effectors and Signaling Pathway Analysis

Compounds featuring the 3,4,5-trimethoxyphenyl motif, a core component of this compound, have been shown to influence critical cellular signaling pathways involved in cell proliferation, survival, and differentiation. Research into chalcones bearing this motif has demonstrated an ability to selectively inhibit oncogenic K-Ras signaling. nih.gov These compounds can mislocalize the K-Ras protein from the plasma membrane, thereby blocking its downstream signal output. nih.gov The mechanism appears to involve PKC-mediated phosphorylation. nih.gov

Further studies on other complex heterocyclic molecules incorporating the 3,4,5-trimethoxyphenyl group reveal influences on other significant signaling pathways. For instance, certain pyrimido[4,5-d]pyrimidin-2-one analogues have been found to act as potent blockers of the mutated RAS-signaling pathway. researchgate.net Their mechanism involves the attenuation of the phosphorylation of downstream effector molecules such as AKT, MEK, and ERK. researchgate.net Similarly, inhibitors designed for the BCR-ABL kinase, which also contain related benzamide structures, have been shown to suppress downstream mediators like STAT5, Crkl, and ERK. researchgate.net This body of evidence suggests that the 3,4,5-trimethoxy functional group is a key pharmacophore in molecules designed to interfere with major oncogenic signaling cascades.

Effects on Cytoskeletal Dynamics and Tubulin Polymerization

A significant mechanism of action for many compounds containing the 3,4,5-trimethoxyphenyl fragment is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This activity is central to their anticancer effects. A variety of molecular hybrids and heterocyclic compounds with this motif have been identified as potent tubulin polymerization inhibitors. mdpi.comnih.gov

Mechanistic studies have shown that these molecules often bind to the colchicine (B1669291) binding site on the β-subunit of tubulin. mdpi.comnih.gov This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton responsible for cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a cascade of cellular events, most notably the arrest of the cell cycle in the G2/M phase. mdpi.comnih.govnih.gov For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines and benzofuran-based 3,4,5-trimethoxybenzamide derivatives have been shown to potently inhibit tubulin polymerization, disrupt the microtubule network in cancer cells, and induce G2/M phase arrest. nih.govnih.gov

Induction of Programmed Cell Death Pathways at a Cellular Level (e.g., Apoptosis)

The disruption of cellular signaling and cytoskeletal dynamics by compounds with a 3,4,5-trimethoxyphenyl moiety ultimately converges on the induction of programmed cell death, primarily apoptosis. The arrest of the cell cycle at the G2/M checkpoint is a common trigger for the apoptotic cascade. nih.govnih.gov

Studies on various analogues have elucidated the involvement of key apoptotic regulators. For instance, a ciprofloxacin (B1669076) chalcone (B49325) hybrid containing the 3,4,5-trimethoxy group was found to induce pre-G1 apoptosis, which was associated with a significant upregulation of the tumor suppressor protein p53 and Tumor Necrosis Factor-alpha (TNF-α). nih.gov In other cellular contexts, the pro-apoptotic activity of related molecules has been linked to the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis. nih.govnih.gov The activation of effector caspases, such as caspase-3 and caspase-7, represents a downstream commitment step in the apoptotic pathway, confirming that these compounds engage the cell's intrinsic machinery for self-destruction. nih.govmdpi.com Research on synthetic compounds with this fragment has demonstrated selective cytotoxicity against hematological neoplastic cells, inducing apoptotic-like cell death with mitochondrial involvement. nih.gov

Anti-inflammatory and Antiallergic Cellular Mechanisms (e.g., Mast Cell Stabilization)

The cellular mechanisms underlying potential anti-inflammatory and antiallergic effects often involve the stabilization of mast cells. Mast cell degranulation releases a host of inflammatory mediators, including histamine (B1213489), which are central to type 1 allergic reactions. Mast cell stabilizers work by inhibiting this release. nih.gov While direct studies on this compound are limited in this area, research on structurally related natural compounds provides insight.

For example, resveratrol, which shares a phenyl-based structure, has been shown to exert anti-inflammatory effects in activated mast cells by targeting NF-κB and MAPK signaling pathways. nih.gov Other compounds, such as certain alkaloids, can inhibit the degranulation of mast cells by interfering with the exocytosis of granules. nih.gov A curcumin (B1669340) analogue, 1,5-bis(4'-hydroxy-3'-methoxyphenyl)-1,4-pentadiene-3-one, demonstrated anti-allergic activity by strongly inhibiting the release of histamine from mast cells, indicating an influence on intracellular Ca2+ signaling events. researchgate.net These findings suggest that compounds with similar methoxyphenyl motifs may possess mast cell-stabilizing properties, although specific investigation is required.

In Vitro Biological Activity Assessment

Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines

The 3,4,5-trimethoxyphenyl moiety is a key feature in numerous compounds designed as antiproliferative and cytotoxic agents. In vitro studies have consistently demonstrated the potent activity of these molecules against a wide range of human cancer cell lines. The cytotoxic effect is typically dose-dependent. nih.gov

For instance, derivatives such as 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines and benzofuran-based 3,4,5-trimethoxybenzamides have shown significant growth inhibition in various cancer cell lines including breast (MCF-7, MDA-MB-231), cervical (HeLa), lung (A549), and colon (HCT-116, HT-29) cancers. nih.govnih.gov Similarly, derivatives of gallic acid (3,4,5-trihydroxybenzoic acid) have demonstrated inhibitory effects on colon cancer cells. orientjchem.orgresearchgate.net The antiproliferative activity of these compounds is often linked to their ability to inhibit tubulin polymerization and induce cell cycle arrest and apoptosis. nih.govnih.gov

Below is a table summarizing the reported cytotoxic activities (IC50 values) for several representative compounds containing the 3,4,5-trimethoxyphenyl or a related motif against various cancer cell lines.

Compound Class/DerivativeCell LineCancer TypeIC50 (µM)Reference
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p)HeLaCervical CancerNot specified, but potent nih.gov
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p)MCF-7Breast CancerNot specified, but potent nih.gov
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p)A549Lung CancerNot specified, but potent nih.gov
Benzofuran-benzamide derivative (6g)MDA-MB-231Breast Cancer3.01 nih.gov
Benzofuran-benzamide derivative (6g)HCT-116Colon Cancer5.20 nih.gov
Benzofuran-benzamide derivative (6g)HT-29Colon Cancer9.13 nih.gov
Benzofuran-benzamide derivative (6g)HeLaCervical Cancer11.09 nih.gov
3,4,5-trihydroxy-N-hexyl-benzamideHCT-116Colon Cancer0.07 orientjchem.org
3,4,5-trihydroxy-N–tert-butyl-benzamideHCT-116Colon Cancer0.16 orientjchem.org
Heterocycle with 3,4,5-trimethoxyphenyl (4d)MGC-803Gastric Cancer0.45 nih.gov

Evaluation of Anti-apoptotic Effects in Cellular Models

The available scientific literature on compounds containing the 3,4,5-trimethoxyphenyl group, particularly in the context of cancer research, consistently points toward a pro-apoptotic (apoptosis-inducing) rather than an anti-apoptotic (apoptosis-inhibiting) effect. The primary therapeutic strategy of these agents as anticancer compounds is to eliminate malignant cells by triggering programmed cell death.

Cellular models demonstrate that these compounds induce apoptosis through various interconnected mechanisms. Treatment of cancer cell lines like HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) with a 3,4,5-trimethoxy chalcone hybrid resulted in a significant increase in the expression of the pro-apoptotic p53 and TNF-α proteins. nih.gov The induction of apoptosis is a hallmark of their anticancer activity. This pro-apoptotic effect is often preceded by cell cycle arrest, providing a window for cellular mechanisms to initiate the death cascade if damage or disruption is irreparable. nih.gov Therefore, in the context of oncology, these molecules are evaluated for their ability to promote, not prevent, apoptosis in cancer cells.

Screening for Anti-amnesic Activity in Model Systems

Data on the screening of this compound for anti-amnesic activity in model systems is not available in the current scientific literature.

Computational Chemistry and Molecular Modeling of 3,4,5 Trimethoxy N 4 Methylphenyl Benzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific docking studies on 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide are not detailed in the available research, studies on structurally similar compounds, such as N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, have been performed to predict their interaction with biological targets like acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov In these simulations, derivatives of 3,4,5-trimethoxybenzamide (B1204051) demonstrated strong binding affinities, suggesting their potential as inhibitors. nih.gov The docking scores, which estimate the binding free energy, indicated that these compounds could form stable complexes with the enzyme, often more favorable than the co-crystallized ligand. nih.gov

Table 1: Representative Docking Scores for a Related Benzamide (B126) Derivative

CompoundTarget ProteinDocking Score (kcal/mol)
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivative (10a)Acetylcholinesterase (AChE)Data not specified, but noted as better than cocrystallized ligand

Molecular docking simulations are crucial for identifying the specific amino acid residues within a protein's binding site that interact with the ligand. For N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, simulations revealed key hydrophobic interactions with residues in both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. nih.gov These interactions are critical for the stable binding and inhibitory action of the ligand. nih.gov

Key interacting residues identified for these related compounds include:

Catalytic Triad: HIS447 nih.gov

Catalytic Anionic Site (CAS): TRP86, TYR337, PHE338 nih.gov

Peripheral Anionic Site (PAS): TYR72, TYR124, TRP286, TYR341 nih.gov

These findings suggest that this compound would likely engage in similar hydrophobic and polar interactions, with its trimethoxybenzene moiety and the N-(4-methylphenyl) group playing crucial roles in orienting the molecule within the binding pocket.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. In a study of a potent N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivative, MD simulations were performed to validate the stability of its complex with acetylcholinesterase. nih.gov The analysis of the root mean square deviation (RMSD) of the complex over the simulation period indicated that the ligand remained stably bound within the active site, with an RMSD value of 2.4 Å. nih.gov Furthermore, root mean square fluctuation (RMSF) analysis of individual residues can pinpoint which parts of the protein-ligand complex remain stable and which are more flexible. Such simulations confirmed that the docked conformation was stable, with consistent polar and nonpolar interactions being maintained throughout the simulation. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. Although DFT studies specifically for this compound were not found, research on the closely related compound N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide provides valuable insights. semanticscholar.org DFT calculations at the B3LYP/6-311G(d) level of theory were used to determine its electronic properties. semanticscholar.org

Key electronic properties calculated via DFT include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and stability. A large energy gap suggests high stability. semanticscholar.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions, which are crucial for understanding intermolecular interactions. semanticscholar.org

For the analogous N-(4-methylphenyl) benzamide derivative, these calculations provided a theoretical basis for its structural and electronic characteristics. semanticscholar.org Such analyses for this compound would similarly elucidate how its trimethoxy substitutions influence its electronic properties and reactivity compared to other substituted benzamides.

Table 2: DFT-Calculated Properties for an Analogous Benzamide Derivative

CompoundMethodPropertyCalculated Value
N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamideB3LYP/6-311G(d)Total Electronic Energy-34694.5 eV
N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamideB3LYP/6-311G(d)HOMO-LUMO Gap (ΔΕ)Data not specified

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to search large compound libraries for novel molecules with similar features, a process known as virtual screening. No specific studies utilizing this compound as a template for pharmacophore modeling or as a hit in a virtual screening campaign were identified in the search results. However, this compound possesses several key pharmacophoric features, including hydrogen bond acceptors (oxygen atoms of the methoxy (B1213986) and carbonyl groups), hydrogen bond donors (amide N-H), and aromatic rings, making it a suitable candidate for such computational approaches in the discovery of new ligands for various biological targets.

Free Energy Perturbation and Binding Energy Calculations (e.g., MM-GBSA)

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is a popular method for calculating the binding free energy of a ligand to a protein. This approach combines molecular mechanics energies with continuum solvation models to provide a more accurate estimation of binding affinity than docking scores alone. nih.gov In the study of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, MM-GBSA calculations were performed to establish a correlation between computational predictions and experimental biological data. nih.gov The results indicated that the compounds had favorable predicted binding free energies, supporting the docking simulation outcomes. nih.gov The calculation decomposes the binding energy into contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy, offering a detailed understanding of the driving forces behind ligand binding. nih.gov

Table 3: Components of MM-GBSA Binding Free Energy Calculation

Energy ComponentDescription
ΔE_vdW (van der Waals)Represents shape complementarity and dispersion forces.
ΔE_ele (Electrostatic)Represents electrostatic interactions between the ligand and protein.
ΔG_pol (Polar Solvation)The energy cost of desolvating polar groups upon binding.
ΔG_np (Non-Polar Solvation)The favorable energy gained from burying hydrophobic groups.

Analytical and Characterization Methodologies in 3,4,5 Trimethoxy N 4 Methylphenyl Benzamide Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide by probing the connectivity of atoms and identifying functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the trimethoxybenzoyl and the 4-methylphenyl rings, the amide proton (N-H), the methyl protons of the tolyl group, and the methoxy (B1213986) protons. The integration of these signals would correspond to the number of protons of each type.

¹³C NMR Spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would display unique signals for each carbon atom in the aromatic rings, the carbonyl carbon of the amide, the methyl carbon of the tolyl group, and the carbons of the methoxy groups. The chemical shifts of the aromatic carbons are influenced by the electron-donating or withdrawing nature of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary slightly from experimental data.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide N-H 8.0 - 9.0 (broad singlet) -
Aromatic C-H (trimethoxyphenyl) 6.5 - 7.5 (singlet) 100 - 110
Aromatic C-H (methylphenyl) 7.0 - 7.8 (multiplet) 115 - 135
Methoxy (-OCH₃) 3.8 - 4.0 (singlets) 55 - 65
Methyl (-CH₃) 2.2 - 2.5 (singlet) 20 - 25
Carbonyl (C=O) - 165 - 175
Aromatic C (substituted) - 125 - 160

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), C=O stretching of the amide group (around 1650 cm⁻¹), C-N stretching (around 1250 cm⁻¹), and C-O stretching of the methoxy groups (around 1120 cm⁻¹), as well as aromatic C-H and C=C stretching vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amide) ~3300
C-H Stretch (Aromatic) ~3100-3000
C-H Stretch (Aliphatic) ~2950-2850
C=O Stretch (Amide) ~1650
C=C Stretch (Aromatic) ~1600, ~1500
C-N Stretch ~1250
C-O Stretch (Methoxy) ~1120

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (C₁₇H₁₉NO₄), the molecular ion peak [M]⁺ would be expected at m/z 301.13. Fragmentation may involve cleavage of the amide bond, leading to characteristic fragment ions corresponding to the trimethoxybenzoyl and 4-methylphenyl moieties.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The purity of the compound is determined by the area of its corresponding peak in the chromatogram. A single, sharp peak is indicative of a high-purity sample.

X-ray Crystallography for Solid-State Structure Determination

Table 3: Representative Crystal Data for a Related Compound: N-(4-Methylphenyl)benzamide

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.1117 (3)
b (Å) 9.8336 (2)
c (Å) 26.0616 (10)
V (ų) 2335.14 (13)

Advanced Research Avenues and Future Directions for 3,4,5 Trimethoxy N 4 Methylphenyl Benzamide

Design of Next-Generation Analogues with Enhanced Specificity

The design and synthesis of next-generation analogues of 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide represent a critical avenue for enhancing its biological specificity and potency. Structure-activity relationship (SAR) studies will be fundamental in guiding the rational design of these new chemical entities. nih.gov By systematically modifying the core structure, researchers can elucidate the key molecular features responsible for its biological activity.

Future synthetic strategies could focus on several key modifications:

Alterations to the Trimethoxy Phenyl Ring: The number and position of methoxy (B1213986) groups on the phenyl ring can be varied to investigate their influence on target binding and metabolic stability. The introduction of other substituents, such as hydroxyl or halogen groups, could also be explored to modulate the electronic and steric properties of the molecule. mdpi.comnih.gov

Substitution on the N-(4-methylphenyl) Moiety: The methyl group on the N-phenyl ring provides a starting point for further derivatization. The introduction of different alkyl or aryl groups, or the incorporation of heterocyclic rings, could lead to analogues with improved pharmacokinetic profiles and target engagement.

Modification of the Amide Linker: The amide bond is a key structural feature, and its modification could influence the compound's conformation and hydrogen-bonding capabilities. The synthesis of retro-amides or the introduction of constrained linkers could lead to analogues with enhanced rigidity and, potentially, higher binding affinity.

A systematic approach to analogue design, coupled with computational modeling and in vitro screening, will be instrumental in identifying next-generation compounds with superior specificity and therapeutic potential.

Analogue Design Strategy Rationale Potential Outcome
Modification of the trimethoxy phenyl ringTo investigate the role of methoxy groups in target binding and metabolic stability.Analogues with improved potency and pharmacokinetic properties.
Substitution on the N-(4-methylphenyl) moietyTo explore the impact of different substituents on target engagement and selectivity.Derivatives with enhanced specificity for a particular biological target.
Alteration of the amide linkerTo modulate the compound's conformation and hydrogen-bonding interactions.Analogues with increased binding affinity and rigidity.

Exploration of Novel Biological Activities and Targets

The structural motifs present in this compound suggest a broad range of potential biological activities that warrant investigation. Benzamide (B126) derivatives have been reported to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. cyberleninka.runanobioletters.comnih.govnih.gov

Future research should aim to screen this compound and its newly synthesized analogues against a diverse panel of biological targets. High-throughput screening (HTS) campaigns could be employed to rapidly assess the compound's activity against various enzymes, receptors, and ion channels.

Potential therapeutic areas for exploration include:

Oncology: Many benzamide derivatives have demonstrated potent antiproliferative activity. nih.gov Investigating the effects of this compound on cancer cell lines and exploring its potential as a PARP-1 or tyrosine kinase inhibitor could be a fruitful area of research. researchgate.net

Neurodegenerative Diseases: N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been explored as potential memory enhancers with acetylcholinesterase-inhibiting activity. nih.gov This suggests that this compound could be investigated for its potential in the context of Alzheimer's disease and other neurological disorders.

Infectious Diseases: The antimicrobial potential of novel benzamide derivatives is an active area of research. nanobioletters.com Screening this compound against a panel of bacterial and fungal pathogens could reveal new therapeutic opportunities.

Potential Biological Activity Rationale based on Structural Motifs Examples of Relevant Targets
AnticancerBenzamide scaffold is common in anticancer agents.PARP-1, Tyrosine Kinases, Tubulin
NeuroprotectiveSimilar structures show acetylcholinesterase inhibition.Acetylcholinesterase, BACE1
AntimicrobialBenzamide derivatives have shown antibacterial and antifungal properties.Bacterial and fungal enzymes and cellular processes

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of the biological effects of this compound, the integration of multi-omics data is essential. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. frontlinegenomics.comnih.govresearchgate.net

A multi-omics workflow for studying this compound could involve:

Treating a relevant cell line or model organism with the compound.

Performing parallel analysis of the transcriptome (RNA-seq), proteome (mass spectrometry-based proteomics), and metabolome (NMR or mass spectrometry-based metabolomics).

Integrating the multi-omics datasets using bioinformatics tools to identify perturbed pathways and molecular networks.

This integrated approach can help to:

Identify novel drug targets by observing consistent changes across multiple omics layers.

Elucidate the mechanism of action by revealing the downstream effects of the compound on cellular pathways.

Discover potential biomarkers for predicting the response to the compound.

The application of multi-omics will be crucial in moving beyond a single-target perspective and understanding the broader biological impact of this compound.

Development of this compound as Chemical Probes for Biological Pathways

Given its potential for specific biological activity, this compound could be developed into a valuable chemical probe for studying biological pathways. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in cellular processes.

The development of this compound as a chemical probe would involve:

Demonstrating high potency and selectivity for a specific biological target.

Characterizing its mechanism of action at the molecular level.

Synthesizing tagged analogues (e.g., with a fluorescent dye or an affinity tag) to enable visualization and pull-down experiments.

These chemical probes could then be used to:

Validate novel drug targets by assessing the phenotypic consequences of their modulation.

Dissect complex biological pathways by selectively perturbing individual components.

Facilitate the discovery of new therapeutic agents through target-based screening assays.

The development of this compound into a suite of well-characterized chemical probes would provide a powerful toolkit for the broader life sciences research community.

Q & A

Q. What are the recommended synthetic routes for 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide, and what critical reaction parameters influence yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include coupling 3,4,5-trimethoxybenzoic acid derivatives with 4-methylaniline using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). Reaction parameters such as temperature control (reflux at 80–100°C), solvent selection (dichloromethane or acetonitrile), and stoichiometric ratios significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring structural fidelity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positioning and amide bond formation. High-Performance Liquid Chromatography (HPLC) assesses purity, while mass spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). X-ray crystallography (using SHELX programs) resolves 3D structure, particularly for polymorph identification .

Q. What are the primary safety considerations when handling this compound, particularly concerning its mutagenic potential?

Ames II testing indicates low mutagenicity compared to other benzamide derivatives, but precautions are necessary. Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact with skin. Decomposition products under heat require thermal stability analysis via Differential Scanning Calorimetry (DSC). Proper waste disposal protocols for halogenated solvents (e.g., dichloromethane) must be followed .

Q. How is the purity of the compound assessed post-synthesis, and what common impurities are observed?

Purity is quantified via HPLC (≥95% area under the curve). Common impurities include unreacted starting materials (e.g., 3,4,5-trimethoxybenzoic acid) or byproducts from incomplete coupling. Thin-Layer Chromatography (TLC) with UV visualization provides rapid qualitative assessment. Recrystallization in ethanol/water mixtures often removes polar impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during the acylation step in the synthesis of this benzamide derivative?

Side reactions like over-acylation or hydrolysis are minimized by controlling reaction pH (using sodium carbonate as a base) and anhydrous conditions. Catalytic DMAP accelerates coupling while reducing side-product formation. Microwave-assisted synthesis at controlled power (50–100 W) improves reaction efficiency and reduces degradation .

Q. What strategies are employed to resolve discrepancies between computational predictions and experimental data regarding the compound's bioactivity?

Molecular dynamics (MD) simulations and docking studies (using AutoDock Vina) are validated with experimental binding assays (e.g., Surface Plasmon Resonance). Discrepancies in IC₅₀ values may arise from solvation effects in simulations, addressed by explicit solvent models. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How does the presence of methoxy groups influence the compound's pharmacokinetic properties, and what in vitro models are used to assess this?

Methoxy groups enhance lipophilicity (logP ~2.8), improving membrane permeability but reducing aqueous solubility. Parallel Artificial Membrane Permeability Assays (PAMPA) and Caco-2 cell models evaluate intestinal absorption. Hepatic microsome stability assays predict metabolic degradation via cytochrome P450 enzymes .

Q. In crystallographic studies of this compound, what challenges arise in resolving its three-dimensional structure, and how are they addressed?

Challenges include crystal twinning and weak diffraction due to flexible methoxy groups. SHELXL refinement with TWIN/BASF commands resolves twinning. High-resolution data (≤1.0 Å) collected at synchrotron facilities improve electron density maps. Disorder in the methylphenyl group is modeled using PART instructions .

Q. What experimental approaches are used to elucidate the compound's mechanism of action against specific biological targets like P-glycoprotein (P-gp)?

Competitive inhibition assays with fluorescent substrates (e.g., calcein-AM) quantify P-gp inhibition. IC₅₀ values are cross-validated with ATPase activity assays. CRISPR-edited cell lines (P-gp knockout) confirm target specificity. Radiolabeled analogs (³H or ¹⁴C) track cellular uptake in multidrug-resistant cancer models .

Q. How do structural modifications at the N-aryl position affect the compound's binding affinity to cyclooxygenase enzymes, and what computational tools support this analysis?

Substituents like sulfonamide or thiadiazole groups at the N-aryl position enhance COX-2 selectivity. Molecular docking (Glide or GOLD) identifies hydrophobic interactions in the COX-2 active site. Free-energy calculations (MM/GBSA) rank binding poses. In vitro COX inhibition assays using purified enzymes validate predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.